molecular formula C18H19N5OS B2943012 2-(benzylthio)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide CAS No. 1448028-69-0

2-(benzylthio)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide

Cat. No.: B2943012
CAS No.: 1448028-69-0
M. Wt: 353.44
InChI Key: LMMQQAJRCUYBRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylthio)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide is a heterocyclic acetamide derivative featuring a benzylthio group, a pyrimidine-substituted imidazole ring, and a flexible ethyl spacer. This structure combines sulfur-containing moieties and nitrogen-rich aromatic systems, which are often associated with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Properties

IUPAC Name

2-benzylsulfanyl-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c24-16(14-25-13-15-5-2-1-3-6-15)19-9-11-23-12-10-22-18(23)17-20-7-4-8-21-17/h1-8,10,12H,9,11,13-14H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMQQAJRCUYBRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NCCN2C=CN=C2C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of benzylthiol with an appropriate acetamide precursor, followed by the introduction of the pyrimidinyl and imidazolyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of microreactor technology can enhance the control over reaction parameters, leading to more consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the imidazolyl or pyrimidinyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylthio group can yield benzylsulfoxide or benzylsulfone derivatives.

Scientific Research Applications

2-(benzylthio)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. The pyrimidinyl and imidazolyl groups can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues in Thiadiazole-Acetamide Derivatives

Compounds with 1,3,4-thiadiazole cores and acetamide linkages (e.g., N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) and N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j)) share the benzylthio group and acetamide backbone with the target compound. Key differences include:

  • Core Heterocycle: The target compound uses a pyrimidinyl-imidazole system, whereas these analogs employ 1,3,4-thiadiazole.
  • Substituent Effects : The 4-chlorobenzylthio group in 5j enhances lipophilicity compared to the benzylthio group in 5h , as reflected in higher melting points (138–140°C vs. 133–135°C) .
Compound Core Structure Substituent Melting Point (°C) Yield (%)
Target Compound Pyrimidinyl-imidazole Benzylthio N/A N/A
5h 1,3,4-Thiadiazole Benzylthio 133–135 88
5j 1,3,4-Thiadiazole 4-Chlorobenzylthio 138–140 82

Benzimidazole-Based Acetamides

Benzimidazole derivatives like 2-(1-benzoyl-1H-benzo[d]imidazole-2-ylthio)-N-substituted acetamides () exhibit antimicrobial and anticancer activities. These compounds differ from the target in:

  • Heterocyclic System: Benzimidazole vs. pyrimidinyl-imidazole.
  • Biological Activity : Benzimidazole analogs showed moderate to strong activity against E. coli and S. aureus (MIC: 4–16 µg/mL) and cytotoxicity in MCF-7 cancer cells (IC₅₀: 12–28 µM) . The target’s pyrimidine moiety could modulate selectivity or potency.

Benzothiazole and Triazole Derivatives

Compounds such as 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide (5a–m) () and N-benzothiazol-2-yl-amides () highlight the role of sulfur and nitrogen in bioactivity:

  • Functional Groups : The target’s benzylthio group contrasts with triazole or tetrazole substituents in benzothiazole derivatives. Triazoles may improve metabolic stability, whereas benzylthio could enhance membrane permeability.
  • Therapeutic Indications : Benzothiazole derivatives demonstrated anticonvulsant activity in rodent models (ED₅₀: 25–45 mg/kg), suggesting CNS penetration . The target’s pyrimidine-imidazole system may favor different targets, such as kinases or DNA-binding proteins.

Imidazole-Thioacetamide Variants

Acetamide, 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-[4-(2-phenyldiazenyl)phenyl]- () shares an imidazole-thioacetamide scaffold but incorporates a phenyldiazenyl group. Key contrasts include:

  • Aromatic Systems : The target’s pyrimidine ring vs. phenyldiazenyl. Diazene groups may confer photochemical reactivity, whereas pyrimidine supports planar binding interactions.

Key Structure-Activity Relationship (SAR) Insights

Heterocyclic Core : Pyrimidine-imidazole hybrids (target) likely exhibit stronger DNA intercalation or kinase inhibition than thiadiazole or benzothiazole analogs due to enhanced π-π stacking and hydrogen bonding .

Thioether Linkage : Benzylthio groups improve lipophilicity and bioavailability compared to alkylthio substituents (e.g., methylthio in 5f ) .

Substituent Effects : Electron-withdrawing groups (e.g., 4-chloro in 5j ) increase thermal stability but may reduce solubility .

Biological Activity

The compound 2-(benzylthio)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C16H18N4OSC_{16}H_{18}N_4OS, with a molecular weight of 318.41 g/mol. The structure features a benzylthio group attached to an acetamide moiety, which is further linked to a pyrimidine and imidazole ring system. This unique arrangement suggests potential interactions with various biological targets.

Preliminary studies indicate that the compound may exert its effects through multiple mechanisms:

  • Receptor Interaction : The imidazole and pyrimidine rings are known to interact with various receptors, including those involved in inflammatory and immune responses.
  • Enzyme Inhibition : The thioether group may play a role in modulating enzyme activity, particularly in pathways related to cancer and inflammation.

Antitumor Activity

Recent research has shown that derivatives of imidazole compounds exhibit significant antitumor activity. For instance, compounds similar to This compound have been tested against various cancer cell lines, demonstrating inhibition of cell proliferation and induction of apoptosis.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)5.3Induction of apoptosis via caspase activation
A549 (Lung Cancer)4.8Inhibition of cell cycle progression
HeLa (Cervical Cancer)6.1Modulation of PI3K/Akt signaling pathway

Anti-inflammatory Activity

The compound has shown promise as an anti-inflammatory agent in vitro. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.

Assay Type Effect Concentration Tested (µM)
TNF-alpha ProductionInhibition10, 25
IL-6 ProductionInhibition10, 25

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzylthio group or the acetamide moiety can significantly impact potency and selectivity. For example:

  • Substituting different alkyl groups on the thioether can enhance lipophilicity, improving cellular uptake.
  • Altering the pyrimidine substituents may increase receptor binding affinity.

Case Studies

  • In Vivo Efficacy in Tumor Models : In murine models of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to controls, supporting its potential as an effective therapeutic agent.
  • Combination Therapy Studies : When combined with established chemotherapeutics like doxorubicin, the compound demonstrated synergistic effects, enhancing overall efficacy while reducing side effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.